1-(Oxolan-2-yl)ethan-1-one
CAS No.: 25252-64-6
Cat. No.: VC8094005
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25252-64-6 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 1-(oxolan-2-yl)ethanone |
| Standard InChI | InChI=1S/C6H10O2/c1-5(7)6-3-2-4-8-6/h6H,2-4H2,1H3 |
| Standard InChI Key | KWBQKUZVJVKXHI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1CCCO1 |
| Canonical SMILES | CC(=O)C1CCCO1 |
Introduction
Structural and Molecular Characteristics
Molecular Structure
The compound consists of a five-membered oxolane (tetrahydrofuran) ring fused to an acetyl group. The ketone functional group at the 2-position of the oxolane ring confers electrophilic reactivity, while the saturated ring enhances stability compared to aromatic analogs like 2-acetylfuran .
Key structural features:
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Oxolane ring: A fully saturated oxygen-containing heterocycle.
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Acetyl group: A ketone moiety at the 2-position of the ring.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(oxolan-2-yl)ethan-1-one | |
| Molecular Formula | ||
| Molecular Weight | 114.14 g/mol | |
| Boiling Point | 185–190°C | |
| Density | 1.05 g/cm³ | |
| Solubility in Water | Low (0.5 g/L at 20°C) |
Synthesis Methods
Friedel-Crafts Acylation
The most common synthesis involves Friedel-Crafts acylation of tetrahydrofuran with acetyl chloride in the presence of a Lewis acid catalyst (e.g., ):
Reaction Conditions:
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Temperature: 0–5°C (to minimize side reactions).
Oxidation of 1-(Tetrahydrofuran-2-yl)ethanol
Secondary alcohols can be oxidized to ketones using agents like pyridinium chlorochromate (PCC):
Advantages: High selectivity (>90%) under mild conditions .
Physicochemical Properties
Reactivity
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Nucleophilic Additions: The ketone undergoes Grignard reactions, forming secondary alcohols .
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Reduction: Catalytic hydrogenation yields 1-(oxolan-2-yl)ethanol, a chiral building block.
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Oxidation: Resistant to further oxidation under standard conditions due to ring saturation .
Table 2: Spectral Data
| Technique | Data | Source |
|---|---|---|
| IR (cm⁻¹) | 1715 (C=O stretch) | |
| ¹H NMR (CDCl₃) | δ 1.85–2.15 (m, 4H, CH₂), 2.45 (s, 3H, COCH₃) | |
| ¹³C NMR | δ 207.8 (C=O), 75.2 (C-O) |
Applications in Industry and Research
Pharmaceutical Intermediates
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Antiviral Agents: Used in the synthesis of NLRP3 inflammasome inhibitors (e.g., NT-0249) .
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Chiral Synthesis: Serves as a precursor for enantiomerically pure alcohols via asymmetric reduction .
Solvent and Specialty Chemicals
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High-Boiling Solvent: Employed in polymer chemistry and coatings due to its stability and low volatility .
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Flavoring Agent: Imparts caramel-like notes in food additives .
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Eye Irritation (H319) | Category 2 | Use safety goggles |
| Oral Toxicity (H302) | Category 4 | Avoid ingestion |
Recent Research Advances
NLRP3 Inflammasome Inhibition
NT-0249, a derivative of 1-(oxolan-2-yl)ethan-1-one, demonstrated potent inhibition of IL-1β secretion in murine models (EC₅₀ = 0.17 μM) . This highlights its potential in treating autoimmune disorders like CAPS (Cryopyrin-Associated Periodic Syndromes).
Oligonucleotide Synthesis
The compound is utilized in modified oligonucleotide production, enhancing stability and target binding in therapeutic RNAs .
Comparative Analysis with Analogues
Table 3: Comparison with Related Ketones
| Compound | Boiling Point (°C) | Reactivity | Applications |
|---|---|---|---|
| 1-(Oxolan-2-yl)ethan-1-one | 185–190 | Moderate | Pharmaceuticals |
| 2-Acetylfuran | 167 | High (aromatic) | Flavors, Fragrances |
| Cyclopentanone | 130 | High | Polymer precursors |
Key differentiator: The oxolane ring’s saturation reduces conjugation, making 1-(oxolan-2-yl)ethan-1-one less reactive than aromatic analogs but more stable under acidic conditions .
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